molecular formula C9H15NO4 B2639658 Ethyl 3-morpholino-3-oxopropanoate CAS No. 37714-64-0

Ethyl 3-morpholino-3-oxopropanoate

Cat. No. B2639658
CAS RN: 37714-64-0
M. Wt: 201.222
InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N
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Description

Ethyl 3-morpholino-3-oxopropanoate is a chemical compound with the CAS Number: 37714-64-0 . It has a molecular weight of 201.22 . The IUPAC name for this compound is ethyl 3-(4-morpholinyl)-3-oxopropanoate . . It is in solid form .


Molecular Structure Analysis

The InChI code for Ethyl 3-morpholino-3-oxopropanoate is 1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 . The molecular formula is C9H15NO4 .


Physical And Chemical Properties Analysis

Ethyl 3-morpholino-3-oxopropanoate has a number of physical and chemical properties. It has a molar refractivity of 52.64 . It has a high GI absorption . It is not a P-gp substrate, nor is it an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.71 cm/s . It has a Log Po/w (iLOGP) of 2.06 . It is very soluble, with a solubility of 51.3 mg/ml or 0.255 mol/l .

Scientific Research Applications

1. Toxicology and Safety Studies

Ethyl 3-morpholino-3-oxopropanoate may be a component in chemical mixtures used in various industries. For instance, Bioban P 1487, a preservative for metalworking fluids, contains morpholine derivatives and has been studied for contact allergy frequencies and sensitization potential in individuals exposed to it. The study found that both active ingredients in Bioban P 1487, including morpholine derivatives, are contact sensitizers, indicating the importance of handling precautions and potential health implications during industrial use (Gruvgerger, Bruze, & Zimerson, 1996).

2. Pharmaceutical Research and Development

Compounds structurally related to Ethyl 3-morpholino-3-oxopropanoate, like morpholine derivatives, have been explored in the pharmaceutical industry. Timolol, a compound with a morpholine structure, has been investigated for its absorption, metabolism, and excretion in humans, rats, and dogs. The research provides insights into the pharmacokinetics of morpholine derivatives, potentially aiding in the development of similar compounds for medical use (Tocco et al., 1975).

3. Radiation Protection Studies

Studies on morpholine derivatives have also explored their potential in radioprotection. For example, a synthesized compound, S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, has been evaluated for its ability to protect against radiation-induced changes in the thyroid, testes, and biological molecules such as DNA, RNA, and proteins. This research could contribute to the development of protective agents against radiation exposure (Hasan, Chaturvedi, & Sn, 1983).

Safety And Hazards

Ethyl 3-morpholino-3-oxopropanoate has a GHS07 pictogram . The signal word is "Warning" . It has hazard statement H302 . The precautionary statements are P280, P305, P338, P351 .

properties

IUPAC Name

ethyl 3-morpholin-4-yl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSROXUCXBXPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-morpholino-3-oxopropanoate

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (479 mg, 5.5 mmol, 1.1 eq) and triethylamine (1.01 g, 10 mmol, 10 eq) in DCM (20 mL) at 0° C., ethyl 3-chloro-3-oxopropanoate (750 mg, 5 mmol, 1.0 eq) was added and the resulting mixture was stirred at RT for 1 h. The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (1-50% ethyl acetate-hexanes) to afford the product ethyl 3-morpholino-3-oxopropanoate 33.
Quantity
479 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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